Vandetanib-d6 is classified as a tyrosine kinase inhibitor. It specifically targets several important receptors involved in cancer progression, including:
These targets are crucial in pathways that regulate tumor growth and angiogenesis, making Vandetanib-d6 significant in oncology research.
The synthesis of N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine involves several key steps:
The molecular formula of N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine is .
N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine participates in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome:
Vandetanib-d6 acts primarily as a multi-targeted tyrosine kinase inhibitor. Its mechanism involves:
Studies have shown that Vandetanib-d6 has a strong inhibitory effect on VEGFR2 with an IC50 value around 1 nM for its active isomer, indicating potent anti-cancer activity.
N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine exhibits several noteworthy physical and chemical properties:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High Performance Liquid Chromatography (HPLC) are commonly employed to confirm purity and structure.
N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine has significant applications in scientific research:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4